molecular formula C28H36N6O2S B10862085 N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide

N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide

Cat. No.: B10862085
M. Wt: 520.7 g/mol
InChI Key: DHAGMIPSRSPWSH-GAJHUEQPSA-N
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Description

TNG-462, also known as Compound 1143, is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is being investigated for its potential use in treating cancers that are deficient in methylthioadenosine phosphorylase (MTAP) or have accumulated methylthioadenosine (MTA). TNG-462 has shown significant promise due to its enhanced potency, selectivity, and extended target coverage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TNG-462 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PRMT5 inhibitors typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of TNG-462 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards. The exact industrial production methods are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions: TNG-462 primarily undergoes interactions with its target enzyme, PRMT5. The compound is designed to inhibit the methylation activity of PRMT5, which is crucial for the proliferation of MTAP-deleted cancer cells. The specific chemical reactions involved in this inhibition are complex and involve the binding of TNG-462 to the active site of PRMT5, preventing its interaction with substrates .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of TNG-462 include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The conditions typically involve controlled temperature, pressure, and pH to ensure optimal reaction efficiency .

Major Products Formed: The major product formed from the reactions involving TNG-462 is the inhibited PRMT5 enzyme complex. This inhibition leads to the suppression of cancer cell proliferation, particularly in MTAP-deleted cancer cells .

Scientific Research Applications

TNG-462 has several scientific research applications, particularly in the field of oncology. It is being investigated for its potential to treat MTAP-deleted cancers, which include a significant proportion of various human cancers such as non-small cell lung cancer, mesothelioma, and cholangiocarcinoma. The compound has shown promising results in preclinical studies, demonstrating dose-dependent antitumor activity and durable tumor regressions in cell line- and patient-derived xenograft models .

In addition to its use in cancer research, TNG-462 may also have applications in studying the role of PRMT5 in other biological processes and diseases. Its selective inhibition of PRMT5 makes it a valuable tool for investigating the enzyme’s function and potential therapeutic targets .

Mechanism of Action

TNG-462 exerts its effects by selectively binding to and inhibiting PRMT5 in the presence of methylthioadenosine. This selective inhibition is particularly effective in cancer cells with MTAP deletion, as these cells accumulate methylthioadenosine, which enhances the binding affinity of TNG-462 to PRMT5. The inhibition of PRMT5 leads to the suppression of methylation activity, which is essential for the proliferation of MTAP-deleted cancer cells. This mechanism of action makes TNG-462 a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

TNG-462 is compared with other MTA-cooperative PRMT5 inhibitors such as TNG908, AMG 193, and MRTX1719. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties. TNG-462 has demonstrated significantly enhanced potency and selectivity compared to these other inhibitors, making it a potential best-in-class treatment for MTAP-deleted cancers .

List of Similar Compounds:
  • TNG908
  • AMG 193
  • MRTX1719
  • GSK3326595

TNG-462 stands out due to its higher selectivity for MTAP-deleted cancer cells and improved pharmacokinetic properties, which may lead to broader and deeper clinical activity .

Properties

Molecular Formula

C28H36N6O2S

Molecular Weight

520.7 g/mol

IUPAC Name

N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C28H36N6O2S/c1-4-18-13-21(15-30-25(18)29)31-26(35)28(36)34-16-17(2)5-7-23(34)20-6-8-24-22(14-20)32-27(37-24)19-9-11-33(3)12-10-19/h6,8,13-15,17,19,23H,4-5,7,9-12,16H2,1-3H3,(H2,29,30)(H,31,35)/t17-,23+/m0/s1

InChI Key

DHAGMIPSRSPWSH-GAJHUEQPSA-N

Isomeric SMILES

CCC1=C(N=CC(=C1)NC(=O)C(=O)N2C[C@H](CC[C@@H]2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N

Canonical SMILES

CCC1=C(N=CC(=C1)NC(=O)C(=O)N2CC(CCC2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N

Origin of Product

United States

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